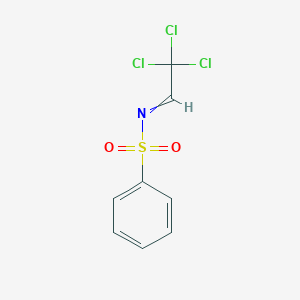
N-(2,2,2-Trichloroethylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloroethylidene)benzenesulfonamide: is a highly reactive compound known for its electrophilic properties. It is widely used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trichloroethylidene group attached to a benzenesulfonamide moiety, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,2,2-Trichloroethylidene)benzenesulfonamide can be synthesized through the reaction of N,N-dichlorobenzenesulfonamide with trichloroethylene . This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield. The reaction mechanism involves the nucleophilic addition of trichloroethylene to the sulfonamide, followed by elimination of hydrogen chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trichloroethylidene)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as phenols and amines to form substituted products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Phenols and Amines: Used in substitution reactions to form substituted benzenesulfonamides.
Alkenes and Alkynes: Used in addition reactions to form new carbon-carbon bonds.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed:
Substituted Benzenesulfonamides: Formed through substitution reactions with nucleophiles.
New Carbon-Carbon Bonded Compounds: Formed through addition reactions with alkenes and alkynes.
Scientific Research Applications
N-(2,2,2-Trichloroethylidene)benzenesulfonamide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethylidene)benzenesulfonamide involves its electrophilic nature, which allows it to react readily with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
N-(2,2,2-Trichloroethyl)benzenesulfonamide: Similar structure but lacks the double bond in the trichloroethylidene group.
N-(2,2,2-Trichloroethylidene)nitrobenzenesulfonamide: Contains a nitro group instead of a benzene ring.
Uniqueness: N-(2,2,2-Trichloroethylidene)benzenesulfonamide is unique due to its high electrophilicity and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions distinguishes it from other similar compounds .
Properties
CAS No. |
55596-11-7 |
|---|---|
Molecular Formula |
C8H6Cl3NO2S |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloroethylidene)benzenesulfonamide |
InChI |
InChI=1S/C8H6Cl3NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JHXMVQKJYPRCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
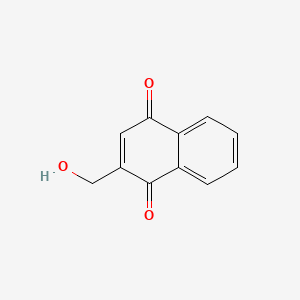
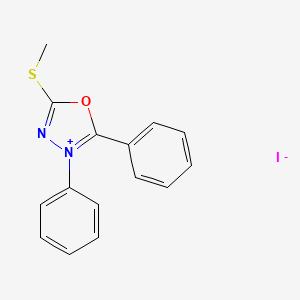
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)


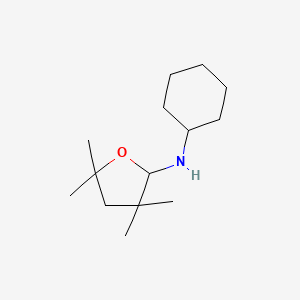

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
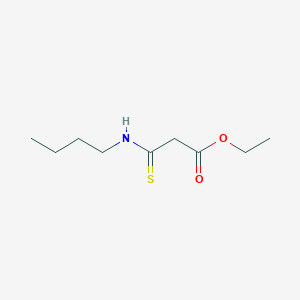
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)

![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
